molecular formula C12H12N2O2 B13975172 Methyl 1-methyl-4-phenyl-1H-pyrazole-3-carboxylate CAS No. 96256-54-1

Methyl 1-methyl-4-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B13975172
CAS No.: 96256-54-1
M. Wt: 216.24 g/mol
InChI Key: QEPMMQBJTCLYDI-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-phenyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This specific compound is characterized by a methyl group at the 1-position, a phenyl group at the 4-position, and a carboxylate ester at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-4-phenyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound. One common method is the reaction of 1-phenyl-3-methyl-2-pyrazolin-5-one with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acids, while reduction may produce pyrazole-3-methanol derivatives .

Scientific Research Applications

Methyl 1-methyl-4-phenyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-methyl-4-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
  • Methyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate
  • Methyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 1-methyl-4-phenyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 4-position and the carboxylate ester at the 3-position makes it a valuable scaffold for the synthesis of diverse bioactive compounds .

Properties

CAS No.

96256-54-1

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

methyl 1-methyl-4-phenylpyrazole-3-carboxylate

InChI

InChI=1S/C12H12N2O2/c1-14-8-10(9-6-4-3-5-7-9)11(13-14)12(15)16-2/h3-8H,1-2H3

InChI Key

QEPMMQBJTCLYDI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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